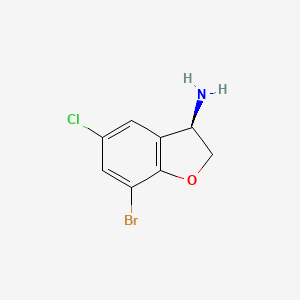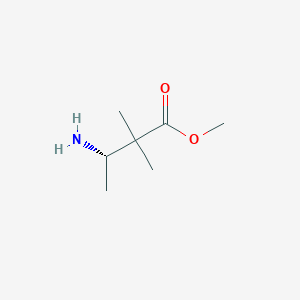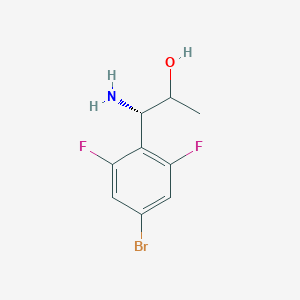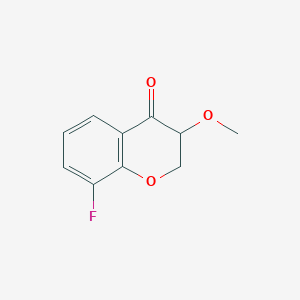
CY5-SE/Dipea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CY5-SE/Dipea, also known as Cyanine5.5 NHS ester with N,N-diisopropylethylamine, is a cyanine dye. Cyanine dyes are characterized by their long wavelengths, adjustable absorption and emission properties, high extinction coefficients, good water solubility, and relatively simple synthesis. These dyes are commonly used for labeling proteins, antibodies, and small molecular compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
CY5-SE/Dipea is synthesized by linking two nitrogen atoms with an odd number of methyl units. The synthesis involves the preparation of a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO). The dye is then mixed with the target protein or antibody solution at a pH of 8.5±0.5. The reaction is carried out at room temperature for 60 minutes with gentle shaking .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The dye is produced in bulk quantities and stored under light-protected conditions to maintain its stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
CY5-SE/Dipea primarily undergoes substitution reactions, where it labels amino groups in peptides, proteins, and oligonucleotides. It can also act as a sulfur activator, promoting the reaction of 2-nitrochalcones with elemental sulfur .
Common Reagents and Conditions
Reagents: Anhydrous DMSO, sodium bicarbonate (for pH adjustment), phosphate-buffered saline (PBS)
Conditions: Room temperature, light-protected environment, gentle shaking
Major Products
The major products formed from these reactions are labeled proteins, antibodies, and small molecular compounds. These labeled products are used for various scientific research applications .
Applications De Recherche Scientifique
CY5-SE/Dipea is widely used in scientific research due to its excellent labeling properties. Some of its applications include:
Chemistry: Used as a fluorescent dye for labeling small molecules and studying their interactions.
Biology: Utilized for labeling proteins and antibodies to study cellular processes and protein-protein interactions.
Medicine: Employed in biomedical imaging, particularly for tumor imaging and tracking drug metabolism.
Industry: Used in the development of diagnostic assays and imaging agents .
Mécanisme D'action
The mechanism of action of CY5-SE/Dipea involves the formation of a covalent bond between the dye and the amino groups of the target molecules. This labeling process enhances the fluorescence properties of the target molecules, allowing for their detection and analysis. The dye’s long wavelength and high extinction coefficient make it particularly suitable for imaging applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyanine5 NHS ester
- Cyanine7 NHS ester
- Fluorescein isothiocyanate (FITC)
- Rhodamine B isothiocyanate
Uniqueness
CY5-SE/Dipea stands out due to its long wavelength, adjustable absorption and emission properties, and high extinction coefficient. These characteristics make it highly effective for labeling and imaging applications, particularly in biomedical research .
Propriétés
Formule moléculaire |
C45H62N4O10S2 |
|---|---|
Poids moléculaire |
883.1 g/mol |
Nom IUPAC |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 |
Clé InChI |
AWAMARUTRNBVTA-UHFFFAOYSA-N |
SMILES isomérique |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |
SMILES canonique |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)


![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)

![(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[(1Z,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B13052955.png)


![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)

